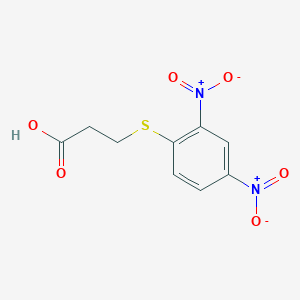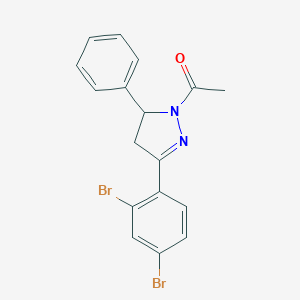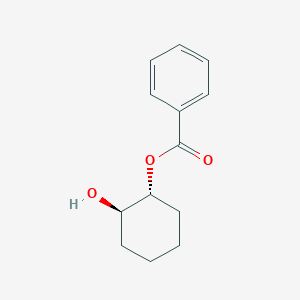![molecular formula C27H18ClN3O4S B304776 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B304776.png)
4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate, also known as CTB-121, is a novel compound that has been developed for potential use in the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate is not fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate has been shown to increase the levels of the neurotransmitters dopamine and norepinephrine, which are involved in regulating mood, attention, and arousal.
Biochemical and Physiological Effects
4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate has been shown to have a number of biochemical and physiological effects. In addition to increasing dopamine and norepinephrine levels, 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate has been shown to reduce inflammation in the brain and increase the production of certain proteins that are involved in neuronal growth and repair. These effects suggest that 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate may have potential as a treatment for a range of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments. However, one limitation of using 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate is that its exact synthesis method is proprietary, which means that researchers may not be able to replicate the compound exactly.
Orientations Futures
There are several potential future directions for research on 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate. One area of interest is the development of 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate in the treatment of traumatic brain injuries. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate and to identify any potential side effects or limitations of its use.
Conclusion
4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate is a novel compound that has shown promise in the treatment of neurological disorders. While its exact synthesis method is proprietary, scientific studies have demonstrated its potential therapeutic applications and its effects on neurotransmitter levels, inflammation, and neuronal growth and repair. Further research is needed to fully understand the mechanism of action of 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate and to identify its potential limitations and side effects.
Méthodes De Synthèse
4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate is a synthetic compound that was developed by a team of researchers at the University of California, San Diego. The synthesis method involves a series of chemical reactions that are carried out in a laboratory setting. The exact details of the synthesis method are proprietary and have not been disclosed in the scientific literature.
Applications De Recherche Scientifique
4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study showed that 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate has neuroprotective effects in a mouse model of Alzheimer's disease. Another study demonstrated that 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate can improve cognitive function in a rat model of traumatic brain injury. These findings suggest that 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate may have potential as a treatment for neurodegenerative disorders and brain injuries.
Propriétés
Nom du produit |
4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate |
|---|---|
Formule moléculaire |
C27H18ClN3O4S |
Poids moléculaire |
516 g/mol |
Nom IUPAC |
[4-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H18ClN3O4S/c1-34-23-14-16(7-12-22(23)35-26(33)18-8-10-19(28)11-9-18)13-20-24(29)31-21(17-5-3-2-4-6-17)15-36-27(31)30-25(20)32/h2-15,29H,1H3/b20-13-,29-24? |
Clé InChI |
YBVVDZPXHLBZJC-ATASTKJTSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)Cl |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)
![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)


![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)

![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)

![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)